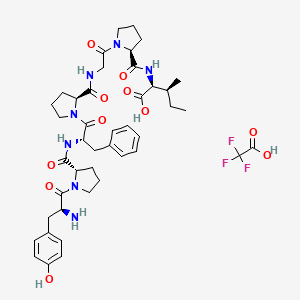
beta-Casomorphin, bovine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
β-Casomorphin, bovine TFA (72122-62-4) is a peptide derived from the digestion of bovine milk protein casein. It is known for its opioid activity, binding to opioid receptors with an IC50 value of 14 μM . The peptide sequence of β-Casomorphin, bovine is Tyr-Pro-Phe-Pro-Gly-Pro-Ile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-Casomorphin, bovine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of β-Casomorphin, bovine follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: Using machines to automate the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Lyophilization: The purified peptide is freeze-dried for storage and transport.
Chemical Reactions Analysis
Types of Reactions
β-Casomorphin, bovine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can modify the peptide, particularly at the tyrosine residue.
Reduction: Reducing agents can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products
Oxidized Peptides: Modified peptides with altered activity.
Reduced Peptides: Peptides with reduced disulfide bonds.
Substituted Analogs: Peptides with one or more amino acids replaced.
Scientific Research Applications
Chemistry
β-Casomorphin, bovine is used in studies of peptide synthesis and modification. It serves as a model compound for developing new synthetic methods and understanding peptide behavior.
Biology
In biological research, β-Casomorphin, bovine is studied for its interaction with opioid receptors. It helps in understanding the role of opioid peptides in physiological processes.
Medicine
β-Casomorphin, bovine has potential therapeutic applications due to its opioid activity. It is investigated for pain management and treatment of opioid-related disorders.
Industry
In the food industry, β-Casomorphin, bovine is studied for its effects on human health, particularly in relation to dairy consumption and its potential impact on conditions like autism and schizophrenia.
Mechanism of Action
β-Casomorphin, bovine exerts its effects by binding to opioid receptors in the brain and other tissues. This binding mimics the action of endogenous opioids, leading to analgesic and sedative effects. The primary molecular targets are the μ-opioid receptors, which mediate the compound’s effects on pain perception and mood .
Comparison with Similar Compounds
Similar Compounds
β-Casomorphin-5: A shorter peptide with similar opioid activity.
α-Casomorphin: Another casein-derived peptide with opioid properties.
γ-Casomorphin: A variant with different amino acid sequence and activity.
Uniqueness
β-Casomorphin, bovine is unique due to its specific sequence (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) and its strong affinity for opioid receptors. This makes it particularly useful in studies of opioid receptor interactions and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C43H56F3N7O11 |
|---|---|
Molecular Weight |
903.9 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C41H55N7O9.C2HF3O2/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27;3-2(4,5)1(6)7/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57);(H,6,7)/t25-,29-,30-,31-,32-,33-,35-;/m0./s1 |
InChI Key |
MBVXUCKLZYCWCH-LCYFTJHISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



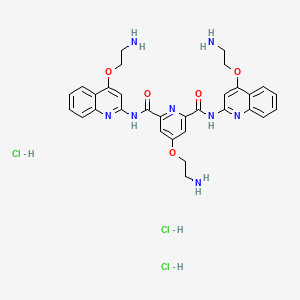
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride](/img/structure/B10825165.png)
![2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B10825167.png)

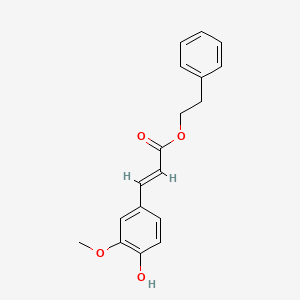

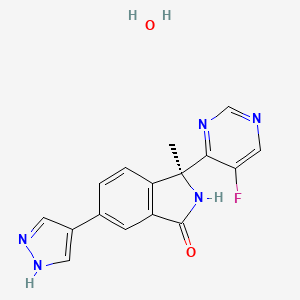
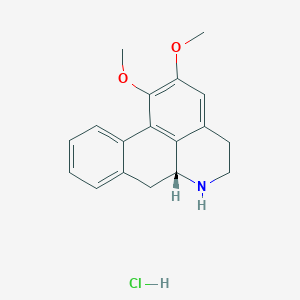
![[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10825202.png)

![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10825214.png)

![Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI); 3-(2-Chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one; Bimalin; Pyrimorph](/img/structure/B10825226.png)
